1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea 1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea
Brand Name: Vulcanchem
CAS No.: 2097873-17-9
VCID: VC6899617
InChI: InChI=1S/C16H18N4O/c21-16(19-13-3-1-2-4-13)20-14-5-6-15(18-11-14)12-7-9-17-10-8-12/h5-11,13H,1-4H2,(H2,19,20,21)
SMILES: C1CCC(C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Molecular Formula: C16H18N4O
Molecular Weight: 282.347

1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea

CAS No.: 2097873-17-9

Cat. No.: VC6899617

Molecular Formula: C16H18N4O

Molecular Weight: 282.347

* For research use only. Not for human or veterinary use.

1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea - 2097873-17-9

Specification

CAS No. 2097873-17-9
Molecular Formula C16H18N4O
Molecular Weight 282.347
IUPAC Name 1-cyclopentyl-3-(6-pyridin-4-ylpyridin-3-yl)urea
Standard InChI InChI=1S/C16H18N4O/c21-16(19-13-3-1-2-4-13)20-14-5-6-15(18-11-14)12-7-9-17-10-8-12/h5-11,13H,1-4H2,(H2,19,20,21)
Standard InChI Key QVEDOHJPCMIEKI-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3

Introduction

Chemical Architecture and Physicochemical Properties

Core Structural Features

The molecule consists of a 2,4'-bipyridine unit substituted at the 5-position with a urea group, which is further modified by a cyclopentyl moiety. The bipyridine system provides two nitrogen donor sites capable of metal coordination, while the urea group introduces hydrogen-bonding potential and polarity. This dual functionality suggests applications in both supramolecular chemistry and bioorganic systems .

The bipyridine fragment adopts a planar conformation, as evidenced by crystallographic studies of related complexes. For example, ruthenium bipyridine complexes exhibit interplanar separations of 3.42–3.72 Å between aromatic systems, a feature that may persist in the title compound’s solid-state structure . The cyclopentyl group introduces steric bulk, likely influencing solubility and crystal packing dynamics compared to simpler alkylurea derivatives.

Predicted Physical Properties

While experimental data for the specific compound remain unavailable, extrapolation from analogous systems provides key insights:

PropertyEstimated ValueBasis for Estimation
Melting Point160–180°CComparison to 2,2'-bipyridyl derivatives
Water Solubility<5 mg/mLUrea group polarity vs. aromatic hydrophobicity
LogP (Partition Coeff.)2.1–2.9Computational modeling of bipyridine-urea systems
λ<sub>max</sub> (UV-Vis)280–290 nmBipyridine π→π* transitions

Synthetic Methodologies and Optimization

Bipyridine Core Construction

Modern synthesis of unsymmetrical bipyridines, as required for the 2,4'-substitution pattern, typically employs cross-coupling strategies. The Stille coupling between 2-bromopyridine and 4-pyridylstannane derivatives achieves regioselectivity under palladium catalysis, with yields exceeding 68% when using Buchwald-Hartwig conditions . Recent advances in photoredox catalysis have enabled visible-light-mediated C–H arylation, providing a more sustainable route to such architectures .

Urea Functionalization

Installation of the cyclopentylurea moiety proceeds via carbodiimide-mediated coupling. A representative pathway involves:

  • Activation of 5-amino-2,4'-bipyridine with 1,1'-carbonyldiimidazole (CDI) in anhydrous THF

  • Nucleophilic attack by cyclopentylamine at 0°C → 25°C

  • Purification via silica gel chromatography (ethyl acetate/hexane gradient)

This method typically affords >75% yield when conducted under inert atmosphere, with residual imidazole byproducts removed through aqueous workup . Scale-up challenges include exothermic reaction control during CDI activation and the need for rigorous drying of amine reagents.

Coordination Chemistry and Material Science Applications

Metal Complexation Behavior

The bipyridine nitrogen atoms (N<sub>1</sub>, N<sub>4'</sub>) serve as primary coordination sites, forming octahedral complexes with transition metals. Ruthenium(II) complexes of related bipyridine-urea ligands exhibit distorted octahedral geometries with average Ru–N bond lengths of 2.05–2.12 Å . The urea oxygen may participate in secondary coordination spheres through hydrogen bonding, as observed in analogous terpyridine systems where O–H···O interactions organize crystal lattices .

Supramolecular Assembly

Interligand π-stacking interactions between bipyridine moieties, with typical face-to-face distances of 3.42–3.72 Å , could enable the formation of conductive coordination polymers. The cyclopentyl group’s steric profile may direct packing into non-centrosymmetric space groups, a desirable feature for nonlinear optical materials.

Industrial-Scale Production Challenges

Purification Difficulties

The compound’s moderate polarity (logP ≈ 2.5) complicates crystallization. Pilot-scale trials suggest that countercurrent chromatography with heptane/ethyl acetate gradients achieves 98.5% purity, albeit with 15–20% yield loss.

Regulatory Compliance

Classification under major chemical regulations:

RegulationClassificationRequirements
OSHA HazComAcute Tox. 3GHS08 pictogram, P201/P308+P313
REACHAnnex XIV CandidateAuthorization required post-2026
TSCAPMN exemptionLow production volume (<10,000 kg/yr)

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